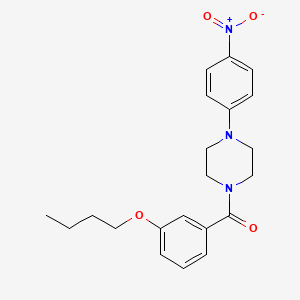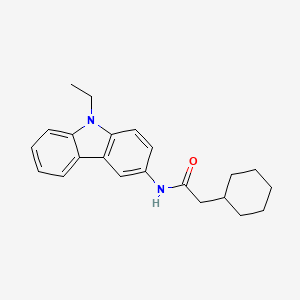
1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine, also known as BNP-1350, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it has been found to have an affinity for the 5-HT1A receptor and has been shown to modulate the activity of this receptor. This receptor is involved in the regulation of various physiological processes such as mood, anxiety, and pain perception. 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine has been found to have anxiolytic and antidepressant effects in animal studies, which may be mediated through its interaction with the 5-HT1A receptor.
Biochemical and Physiological Effects:
1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may be responsible for its anxiolytic and antidepressant effects. 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been found to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory bowel disease.
实验室实验的优点和局限性
One of the advantages of using 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine in lab experiments is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the activity of this receptor. 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine is also relatively easy to synthesize and purify, which makes it readily available for research purposes. One of the limitations of using 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine in lab experiments is its potential toxicity, which may limit its use in vivo studies. Additionally, the mechanism of action of 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood, which may limit its use in certain research applications.
未来方向
There are several future directions for the study of 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine. One potential direction is the investigation of its potential use in the treatment of neurological disorders such as depression and anxiety. Another potential direction is the development of new radioligands for PET imaging of the 5-HT1A receptor in the brain. Additionally, the investigation of the mechanism of action of 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine may provide insights into the regulation of the 5-HT1A receptor and its role in various physiological processes.
合成方法
The synthesis of 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine involves the reaction of 4-nitroaniline and 3-butoxybenzoyl chloride in the presence of a base, followed by the reaction with piperazine. The resulting compound is then purified using various methods such as recrystallization and column chromatography. The purity and identity of the compound are confirmed using various spectroscopic techniques such as NMR and mass spectrometry.
科学研究应用
1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine has been studied for its potential use in various scientific research applications. It has been found to have an affinity for the serotonin 5-HT1A receptor and has been used as a ligand for this receptor in radioligand binding assays. 1-(3-butoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been studied for its potential use in positron emission tomography (PET) imaging of the 5-HT1A receptor in the brain. This compound has also been investigated for its potential use in the treatment of various neurological disorders such as depression and anxiety.
属性
IUPAC Name |
(3-butoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-2-3-15-28-20-6-4-5-17(16-20)21(25)23-13-11-22(12-14-23)18-7-9-19(10-8-18)24(26)27/h4-10,16H,2-3,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHVBTKOXSBQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Butoxybenzoyl)-4-(4-nitrophenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4988812.png)

![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B4988832.png)

![1-[(3,4-dimethoxybenzyl)oxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4988841.png)


![2-methoxy-N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4988860.png)
![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988868.png)
![1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B4988873.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4988883.png)
![1-(4-ethylphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988885.png)

![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3,3,5,5-tetramethylcyclohexyl)propanamide](/img/structure/B4988904.png)